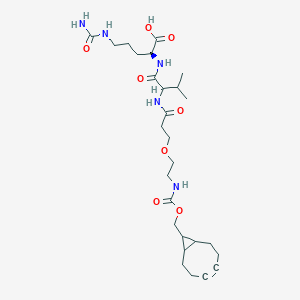
BCN-PEG1-Val-Cit-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCN-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) unit, and a valine-citrulline (Val-Cit) dipeptide. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG1-Val-Cit-OH involves multiple steps:
Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG unit is introduced through a reaction with a suitable PEG derivative.
Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEGylated BCN through peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high purity and yield .
化学反应分析
Types of Reactions
BCN-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry Reactions: The BCN group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature.
Cleavage Reactions: Occur under physiological conditions in the presence of cathepsin B.
Major Products
SPAAC Reactions: Formation of triazole-linked products.
Cleavage Reactions: Release of the drug payload from the ADC
科学研究应用
BCN-PEG1-Val-Cit-OH has diverse applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of biological processes through targeted delivery of probes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of specialized polymers and materials .
作用机制
BCN-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry: The BCN group undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within lysosomes
相似化合物的比较
Similar Compounds
BCN-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing an additional p-aminobenzyl carbamate (PABC) group.
BCN-PEG2-Val-Cit-OH: Similar to BCN-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific combination of BCN, PEG, and Val-Cit, which provides optimal properties for click chemistry and targeted drug delivery .
属性
分子式 |
C27H43N5O8 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1 |
InChI 键 |
ZMNHKMPWSOWDHJ-YYCBCANDSA-N |
手性 SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


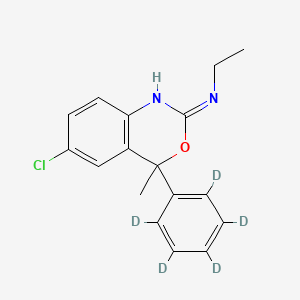


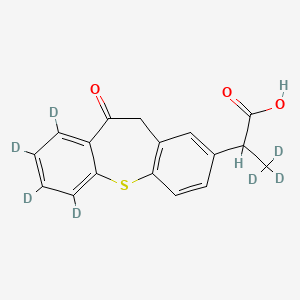
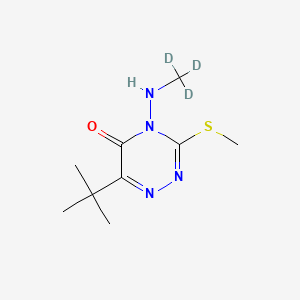
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
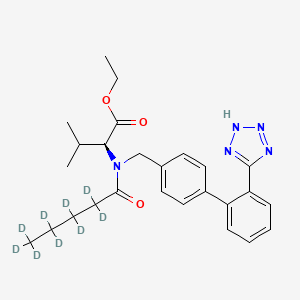
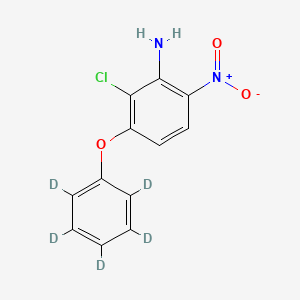


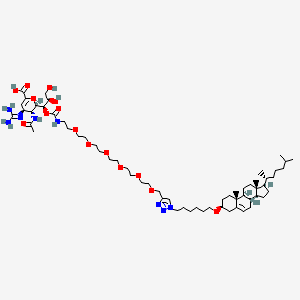

![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

